Product packaging for [6-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate(Cat. No.:CAS No. 132278-04-7)

[6-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate

Cat. No.: B236532
CAS No.: 132278-04-7
M. Wt: 656.6 g/mol
InChI Key: IKASMYQBXBUEQS-UHFFFAOYSA-N
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Description

Hellicoside's Position within the Phenylethanoid Glycoside Class of Natural Products

Phenylethanoid glycosides (PhGs) are a group of natural products characterized by a phenethyl alcohol moiety linked to one or more sugar units, typically glucose, via a glycosidic bond nih.govresearchgate.netpsu.edunih.govnih.gov. This core structure is frequently further modified by the attachment of aromatic acids, such as caffeic acid or ferulic acid, through ester linkages, and can also include other sugars like rhamnose or xylose nih.govresearchgate.netpsu.edunih.gov. These compounds are known for their multiple phenolic hydroxyl groups, which contribute to their chemical properties and biological activities nih.govtandfonline.com.

Hellicoside is firmly established within this class, identified as a phenylethanoid glycoside nih.govglycoscience.ruebi.ac.ukkahaku.go.jpplantaedb.commedchemexpress.comnih.govresearchgate.net168.160.2nih.govresearchgate.netnih.govmdpi.com. Its chemical structure features a 3,4-dihydroxyphenethyl alcohol core linked to glucose, which is further esterified with caffeic acid glycoscience.ruplantaedb.comnih.govresearchgate.netmdpi.com. It is also classified as a phenylpropanoid glycoside glycoscience.ruglycoscience.ru. Other well-known phenylethanoid glycosides include acteoside (also known as verbascoside), echinacoside (B191147), salidroside, forsythiaside B, and isoacteoside, all of which share structural similarities and exhibit a broad spectrum of pharmacological effects nih.govresearchgate.netnih.govnih.govglycoscience.rukahaku.go.jpresearchgate.netscience.govmdpi.com.

Historical Context of Hellicoside Discovery and Early Investigations

Hellicoside was first isolated from the aerial parts of Plantago asiatica glycoscience.rukahaku.go.jpmedchemexpress.com. This plant, known in traditional Chinese medicine as 'Plantaginis Herba', has been utilized for its diuretic, anti-inflammatory, and antiasthmatic properties kahaku.go.jp. The initial isolation and structural elucidation of Hellicoside were achieved through chemical and spectral analyses, identifying it alongside other known phenolic compounds such as plantamajoside (B1678514) and acteoside glycoscience.rukahaku.go.jp. Early investigations also indicated that Hellicoside possesses inhibitory activity against cyclic AMP phosphodiesterase and 5-lipoxygenase researchgate.net. This early work contributed to the growing understanding of the phytochemical diversity within the Plantago genus and the broader class of phenylethanoid glycosides.

Current Research Gaps and Future Directions for Hellicoside

While the class of phenylethanoid glycosides has been extensively studied for a wide array of bioactivities, including antioxidant, anti-inflammatory, neuroprotective, and antibacterial effects nih.govresearchgate.netnih.govtandfonline.commdpi.com, specific research focusing solely on Hellicoside is less abundant compared to more prominent members like acteoside or echinacoside. This presents several research gaps and opportunities for future investigation.

Current research on Hellicoside is primarily linked to its presence in Plantago species and its general classification within PhGs. Its known inhibitory activity against cAMP phosphodiesterase suggests potential roles in cellular signaling pathways researchgate.netmedchemexpress.comtandfonline.com, but the detailed mechanisms of action and specific pharmacological profiles of Hellicoside remain areas requiring further exploration.

Future research directions could focus on:

Detailed Pharmacological Profiling: Comprehensive in vitro and in vivo studies to elucidate the specific biological activities and mechanisms of action of Hellicoside, potentially uncovering novel therapeutic applications.

Medicinal Applications of Plantago Species: Investigating Hellicoside's contribution to the traditional medicinal uses of Plantago species, such as its role in anti-inflammatory or antiasthmatic effects.

Biosynthesis and Production: Exploring the biosynthetic pathways of Hellicoside within plants and investigating methods for its efficient isolation, purification, or potential biotechnological production, aligning with broader research trends in phenylethanoid glycoside bioproduction nih.gov.

Structure-Activity Relationship Studies: Comparing Hellicoside's activity with other structurally related phenylethanoid glycosides to understand how specific structural features influence biological outcomes.

Data Table: Key Information on Hellicoside

PropertyValueSource(s)
Chemical Formula C29H36O17 ebi.ac.uknih.gov
Molecular Weight 656.6 g/mol ebi.ac.uknih.gov
CAS Registry Number 132278-04-7 ebi.ac.uknih.gov
IUPAC Name [(2R,3R,4R,5R,6R)-6-[(2S)-2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate ebi.ac.uknih.gov
Classification Phenylethanoid glycoside, Phenylpropanoid glycoside, Hydroxycinnamic acid derivative glycoscience.ruebi.ac.ukglycoscience.ru
Primary Source(s) Plantago asiatica, Plantago depressa, Plantago major glycoscience.rukahaku.go.jpmedchemexpress.comnih.gov
Reported Activity Inhibitory activity against cAMP phosphodiesterase, 5-lipoxygenase researchgate.netmedchemexpress.comtandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H36O17 B236532 [6-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate CAS No. 132278-04-7

Properties

IUPAC Name

[6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O17/c30-9-19-22(38)23(39)24(40)29(43-19)46-27-25(41)28(42-11-18(36)13-3-5-15(33)17(35)8-13)44-20(10-31)26(27)45-21(37)6-2-12-1-4-14(32)16(34)7-12/h1-8,18-20,22-36,38-41H,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKASMYQBXBUEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)O)OCC(C4=CC(=C(C=C4)O)O)O)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132278-04-7
Record name Hellicoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132278-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Occurrence and Bioprospecting of Hellicoside

Botanical Sources and Distribution of Hellicoside

The occurrence of Hellicoside is predominantly associated with the Plantaginaceae family, a diverse group of flowering plants. britannica.comnativeplanttrust.orgbotanicohub.com Understanding its distribution within this family and the environmental factors influencing its concentration is crucial for targeted bioprospecting.

Hellicoside in Plantago asiatica L. and Related Species

Hellicoside has been successfully isolated from the aerial parts of Plantago asiatica L., a perennial herb widely distributed in Eastern Asia and utilized in traditional medicine. semanticscholar.orgmdpi.comresearchgate.net This plant species is a well-documented source of various phenylethanoid glycosides, including acteoside and plantamajoside (B1678514), alongside Hellicoside. researchgate.netnih.gov While the presence of Hellicoside in P. asiatica is confirmed, comprehensive quantitative analyses across different populations and related Plantago species are still emerging. High-performance liquid chromatography (HPLC) is a common method for the quantitative analysis of compounds like plantaginin (B1232821) and plantamajoside in P. asiatica extracts, and similar methodologies can be applied for Hellicoside quantification. nih.gov

The genus Plantago is known for its rich diversity of phenylethanoid glycosides, which are considered valuable taxonomic markers. researchgate.netnih.gov Studies on various Plantago species, such as P. lanceolata and P. major, have revealed a wide array of these compounds, suggesting that related species to P. asiatica may also serve as potential sources of Hellicoside. nih.govmdpi.com The distribution of these glycosides can vary significantly between different species and even different plant organs.

Table 1: Occurrence of Hellicoside and Related Phenylethanoid Glycosides in Plantago Species

CompoundPlant SpeciesPlant PartReference
HellicosidePlantago asiatica L.Aerial Parts semanticscholar.org
Acteoside (Verbascoside)Plantago asiatica L., Plantago lanceolata L., Plantago major L.Aerial Parts, Leaves researchgate.netnih.gov
PlantamajosidePlantago asiatica L., Plantago major L.Aerial Parts, Leaves researchgate.netnih.gov
IsoacteosidePlantago asiatica L.Aerial Parts researchgate.net

Geographic and Ecological Factors Influencing Hellicoside Accumulation

The accumulation of secondary metabolites in plants, including phenylethanoid glycosides like Hellicoside, is significantly influenced by a variety of geographic and ecological factors. scialert.net These factors can lead to considerable variation in the chemical profile and concentration of active compounds within the same plant species grown in different environments.

Soil Composition: Soil pH is a critical factor that affects nutrient availability and can influence the biosynthesis of secondary metabolites. southlandorganics.commdpi.com The uptake of essential minerals, which are cofactors for many enzymes involved in metabolic pathways, is pH-dependent. southlandorganics.com Research has shown that both acidic and alkaline soil conditions can impact the phytochemical content of plants. mdpi.comresearchgate.net Therefore, the soil pH in the natural habitats of P. asiatica likely plays a role in the production of Hellicoside. Other soil properties, such as organic matter content and the presence of specific micronutrients, could also contribute to variations in its accumulation.

Advanced Extraction and Isolation Methodologies for Hellicoside from Plant Matrices

The efficient extraction and purification of Hellicoside from its botanical sources are paramount for its chemical analysis and further research. Modern techniques offer significant advantages over traditional methods in terms of efficiency, solvent consumption, and yield.

Optimization of Extraction Efficiency from Biomass

To maximize the recovery of Hellicoside from plant biomass, advanced extraction techniques are often employed. These methods are designed to enhance the disruption of plant cell walls and improve the mass transfer of the target compounds into the solvent.

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): UAE and MAE are two popular green extraction techniques that have been successfully used for the extraction of phenylethanoid glycosides. nih.gov UAE utilizes acoustic cavitation to disrupt cell walls, while MAE uses microwave energy to generate heat within the plant material, leading to cell rupture and the release of intracellular components. Both methods generally offer higher extraction yields in shorter times compared to conventional techniques.

Response Surface Methodology (RSM): To determine the optimal conditions for extraction, Response Surface Methodology (RSM) is often employed. RSM is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes. It allows for the evaluation of the effects of multiple independent variables (e.g., extraction time, temperature, solvent concentration, and solid-to-solvent ratio) on the extraction yield of the target compound.

Table 2: Key Parameters for Optimization of Hellicoside Extraction

ParameterDescriptionPotential Impact on Extraction Efficiency
Solvent Concentration The type and concentration of the solvent (e.g., ethanol (B145695), methanol) used for extraction.Affects the solubility of Hellicoside and other co-extracted compounds.
Extraction Time The duration of the extraction process.Longer times can increase yield but may also lead to degradation of the compound.
Temperature The temperature at which the extraction is performed.Higher temperatures can increase solubility and diffusion rates but may cause thermal degradation.
Solid-to-Solvent Ratio The ratio of the amount of plant material to the volume of solvent.Influences the concentration gradient and the efficiency of mass transfer.
Ultrasonic/Microwave Power The intensity of the ultrasound or microwave radiation applied.Higher power can enhance cell disruption but may also lead to compound degradation.

Chromatographic and Non-Chromatographic Isolation Techniques for Purification

Following extraction, a series of purification steps are necessary to isolate Hellicoside from the complex mixture of compounds present in the crude plant extract.

Chromatographic Techniques: Chromatography is the cornerstone of natural product purification. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of individual compounds from a mixture. nih.govnih.gov Preparative HPLC is used to isolate larger quantities of pure compounds.

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing the irreversible adsorption of polar compounds. researchgate.netnih.gov It has been successfully used for the preparative separation of phenylethanoid glycosides. nih.gov

Non-Chromatographic Techniques:

Macroporous Resins: Adsorption on macroporous resins is an effective method for the preliminary purification and enrichment of phenylethanoid glycosides from crude extracts. researchgate.net Different types of resins can be selected based on their polarity and pore size to achieve selective adsorption and subsequent elution of the target compounds.

The combination of these advanced extraction and purification techniques is essential for obtaining high-purity Hellicoside for detailed structural elucidation and biological activity studies.

Biosynthetic Pathways and Metabolic Engineering of Hellicoside

Early Stage Biosynthetic Pathways Leading to Hellicoside Precursors

The foundational building blocks for the hellicoside molecule are derived from two central metabolic routes in plants: the shikimic acid pathway and the phenylpropanoid pathway. These pathways provide the core phenylpropanoid skeleton and the aromatic amino acid precursors.

Shikimic Acid Pathway Intermediates

The shikimic acid pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. nih.gov This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), into chorismate through a seven-step enzymatic process. Chorismate serves as a critical branch-point intermediate for the synthesis of the aromatic amino acids L-phenylalanine and L-tyrosine, which are the primary precursors for the phenylpropanoid components of hellicoside.

Key intermediates of the shikimic acid pathway that ultimately contribute to the hellicoside structure include:

Shikimic acid: The central intermediate from which the pathway derives its name.

Chorismic acid: The final product of the pathway, which serves as the precursor for aromatic amino acid biosynthesis.

Phenylpropanoid and Tyrosine-Derived Precursors

The phenylpropanoid pathway utilizes L-phenylalanine and L-tyrosine, products of the shikimic acid pathway, to generate a wide array of phenolic compounds. nih.gov The initial step is the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid, or the deamination of L-tyrosine by tyrosine ammonia-lyase (TAL) to produce p-coumaric acid. nih.gov A series of subsequent hydroxylation, methylation, and ligation reactions, catalyzed by enzymes such as cinnamate-4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL), lead to the formation of various hydroxycinnamoyl-CoAs. nih.gov These activated hydroxycinnamic acids are the direct precursors for the acyl and phenylethyl moieties of hellicoside.

Based on the structure of hellicoside, it is hypothesized that its biosynthesis involves precursors derived from both phenylalanine and tyrosine, leading to the formation of a caffeoyl group and a hydroxytyrosol (B1673988) moiety, respectively. This dual origin has been established for structurally similar compounds like verbascoside (B1683046). frontiersin.org

Enzymology and Genetic Regulation of Hellicoside Biosynthesis

The assembly of the complex hellicoside molecule from its precursors is orchestrated by a series of specific enzymes, primarily glycosyltransferases and acyltransferases. The regulation of these enzymes at the transcriptional and post-translational levels ensures the controlled production of hellicoside.

Characterization of Glycosyltransferases and Acyltransferases Involved in Hellicoside Assembly

While the specific enzymes for hellicoside biosynthesis have not been definitively characterized, studies on analogous phenylpropanoid glycosides like verbascoside and echinacoside (B191147) provide a strong model for the types of enzymes involved. researchgate.netpnnl.gov

Glycosyltransferases (GTs): UDP-dependent glycosyltransferases (UGTs) are responsible for attaching sugar moieties to the aglycone core. The biosynthesis of hellicoside likely involves multiple UGTs that sequentially add glucose and rhamnose units to the phenylethanoid and acyl moieties. These enzymes exhibit high regio- and stereospecificity. For instance, in verbascoside biosynthesis, a glucosyltransferase first attaches a glucose to hydroxytyrosol to form salidroside. researchgate.net Subsequent rhamnosylation and further glycosylation steps are catalyzed by distinct UGTs. researchgate.netpnnl.gov

Acyltransferases (ATs): The acylation of the sugar moieties is catalyzed by acyl-CoA-dependent acyltransferases, often belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) superfamily. These enzymes transfer an acyl group, such as a hydroxycinnamoyl-CoA, to a specific hydroxyl group on a sugar. In the proposed pathway for verbascoside, a hydroxycinnamoyl-CoA:salidroside hydroxycinnamoyltransferase (SHCT) catalyzes the acylation of the glucose moiety of salidroside. researchgate.netmdpi.com A similar enzymatic step is anticipated in hellicoside biosynthesis.

Enzyme ClassFunction in Hellicoside Biosynthesis (Hypothesized)Substrates (Hypothesized)Product (Hypothesized)
UDP-Glycosyltransferase (UGT) Glycosylation of the phenylethanoid aglyconeHydroxytyrosol, UDP-glucoseHydroxytyrosol glucoside
UDP-Glycosyltransferase (UGT) Glycosylation of the initial glycosideHydroxytyrosol glucoside, UDP-rhamnoseRhamnosylated hydroxytyrosol glucoside
BAHD Acyltransferase (AT) Acylation of a sugar moietyRhamnosylated hydroxytyrosol glucoside, Caffeoyl-CoAAcylated rhamnosylated hydroxytyrosol glucoside
UDP-Glycosyltransferase (UGT) Further glycosylation of the acylated glycosideAcylated rhamnosylated hydroxytyrosol glucoside, UDP-glucoseHellicoside precursor

Transcriptional and Post-Translational Regulation of Hellicoside Biosynthetic Enzymes

The expression of genes encoding the biosynthetic enzymes for phenylpropanoids is tightly regulated at the transcriptional level, often by specific families of transcription factors. MYB, bHLH, and WD40 proteins are known to form regulatory complexes that control the expression of genes in the phenylpropanoid and flavonoid pathways. researchgate.netnih.govnih.gov It is likely that similar transcription factors regulate the genes involved in hellicoside biosynthesis, coordinating their expression in response to developmental cues and environmental stimuli.

Post-translational modifications of biosynthetic enzymes add another layer of regulation. Phosphorylation, for example, has been shown to modulate the activity of phenylalanine ammonia-lyase (PAL), the entry point enzyme of the phenylpropanoid pathway. researchgate.net Furthermore, the degradation of key enzymes via the ubiquitin-proteasome system, mediated by proteins such as the Kelch repeat F-box protein SAGL1 which targets PAL1, provides a mechanism for the rapid turnover and control of metabolic flux. researchgate.netnih.gov These regulatory mechanisms likely play a role in controlling the accumulation of hellicoside in plants.

Metabolic Engineering Approaches for Enhanced Hellicoside Production

The low abundance of many valuable plant secondary metabolites, including potentially hellicoside, has driven the development of metabolic engineering strategies to increase their production in both native plants and heterologous systems like yeast and bacteria.

Heterologous Production in Microbial Systems: The reconstruction of plant biosynthetic pathways in microorganisms such as Saccharomyces cerevisiae (yeast) and Escherichia coli offers a promising alternative for the sustainable production of complex natural products. nih.gov The entire biosynthetic pathways for verbascoside and echinacoside have been successfully reconstituted in yeast and E. coli, respectively, leading to high-level production from simple sugars. pnnl.govnih.gov A similar strategy could be applied for hellicoside production, which would involve:

Engineering the host strain to increase the supply of precursors like L-tyrosine and hydroxycinnamoyl-CoAs.

Introducing and optimizing the expression of the specific glycosyltransferases and acyltransferases required for hellicoside assembly.

Fine-tuning the metabolic flux through the pathway to maximize product yield and minimize the accumulation of toxic intermediates.

StrategyApproachTarget OrganismPotential Outcome for Hellicoside
Pathway Engineering Overexpression of key biosynthetic genes (e.g., PAL, 4CL, UGTs, ATs)Plant (e.g., Helicteres angustifolia), Yeast, E. coliIncreased flux towards hellicoside, higher yields.
Transcriptional Regulation Overexpression of specific transcription factors (e.g., MYB, bHLH)PlantCoordinated upregulation of the entire biosynthetic pathway.
Precursor Supply Enhancement Engineering central carbon metabolism to increase availability of PEP, E4P, and aromatic amino acids.Yeast, E. coliIncreased availability of building blocks for hellicoside synthesis.
Process Optimization Optimization of fermentation/culture conditions, use of elicitors.Plant Cell Cultures, Yeast, E. coliEnhanced productivity and volumetric yield.

Enhancement of Hellicoside Yield in Native Plants

The augmentation of secondary metabolite production, potentially including Hellicoside, within the plants that naturally synthesize them is a key focus of metabolic engineering. nih.gov This approach leverages the plant's own cellular machinery, optimizing it for higher yields. Several strategies could be employed to achieve this, each targeting different aspects of the plant's metabolic network.

One common strategy involves the genetic modification of the plant to overexpress genes that encode key enzymes in the biosynthetic pathway of the target compound. longdom.org By increasing the concentration of these enzymes, the metabolic flux towards the desired product can be significantly enhanced. For instance, if the biosynthesis of Hellicoside follows a pathway similar to other known glycosides, identifying and overexpressing the specific glycosyltransferases involved would be a primary objective.

Another approach is to suppress or knock out genes that are involved in competing metabolic pathways. frontiersin.org Plant metabolism is a complex web of interconnected pathways, and the precursors for Hellicoside synthesis might also be utilized for the production of other compounds. By blocking these competing pathways, more of the precursor molecules can be channeled towards the synthesis of the desired compound, thereby increasing its yield. frontiersin.org

Furthermore, the regulation of transcription factors that control the expression of entire biosynthetic pathways presents a powerful tool for metabolic engineering. nih.gov Overexpressing a transcription factor that positively regulates the Hellicoside biosynthetic pathway could simultaneously upregulate all the necessary enzymes, leading to a coordinated increase in production.

It is important to note that these genetic modifications can be achieved through various techniques, including Agrobacterium-mediated transformation and the more recent CRISPR-Cas9 gene-editing technology, which allows for precise and targeted changes to the plant's genome. nih.govlongdom.org

The successful application of these strategies would require a detailed understanding of the Hellicoside biosynthetic pathway, including the identification of all the enzymes and regulatory elements involved. As this information is not currently available in published scientific literature, the following table presents a hypothetical overview of potential genetic targets for enhancing Hellicoside yield in its native plant, based on common strategies for other secondary metabolites.

StrategyTarget Gene/Enzyme (Hypothetical)Expected Outcome
Overexpression Key biosynthetic enzymes (e.g., Phenylalanine ammonia-lyase, Chalcone synthase, Glycosyltransferases)Increased metabolic flux towards Hellicoside
Gene Knockout/Suppression Enzymes in competing pathways (e.g., Lignin biosynthesis)Diversion of precursors to Hellicoside synthesis
Transcription Factor Regulation Positive regulators of the Hellicoside pathwayCoordinated upregulation of biosynthetic genes

Heterologous Biosynthesis in Microbial or Plant Cell Systems

Heterologous biosynthesis, the production of a compound in a host organism that does not naturally produce it, offers an alternative and often more controlled method for obtaining valuable plant-derived chemicals. nih.govnih.gov This approach is particularly advantageous when the native plant is difficult to cultivate or when the concentration of the desired compound is very low. Both microbial systems, such as Escherichia coli and Saccharomyces cerevisiae (yeast), and plant cell cultures are commonly used as production platforms. nih.govgavinpublishers.com

The reconstruction of a biosynthetic pathway in a heterologous host begins with the identification and cloning of all the necessary genes from the native plant. These genes are then introduced into the host organism, often assembled into a synthetic gene circuit to ensure coordinated expression. stanford.edu For a complex molecule like a glycoside, this would involve transferring the genes for the entire pathway leading to the aglycone, as well as the specific glycosyltransferases that attach the sugar moieties.

Microbial Systems (E. coli and Yeast):

Microbial hosts like E. coli and yeast are attractive for heterologous production due to their rapid growth rates, well-characterized genetics, and scalability in industrial fermenters. sigmaaldrich.com To produce a plant-derived compound like Hellicoside, the microbial host's metabolism must be engineered to provide the necessary precursor molecules. For many secondary metabolites, these precursors originate from primary metabolic pathways that are conserved across different organisms. frontiersin.org

However, challenges in microbial production often arise from the need to express plant enzymes, which may not fold or function correctly in a prokaryotic or simple eukaryotic environment. Additionally, the toxicity of the intermediate or final products to the microbial host can limit yield. Overcoming these hurdles often requires extensive metabolic engineering of the host strain, including optimizing codon usage for the plant genes, balancing enzyme expression levels, and engineering transport systems to export the product out of the cell. rsc.org

Plant Cell Systems:

Plant cell cultures provide a cellular environment that is more similar to the native plant, which can be beneficial for the correct folding and functioning of plant enzymes, particularly complex enzymes like cytochrome P450s. nih.gov Plant cell suspension cultures can be grown in bioreactors, offering a scalable and contained production system.

Strategies to enhance yield in plant cell cultures are similar to those in whole plants and include the overexpression of key biosynthetic genes and the suppression of competing pathways. Furthermore, the composition of the culture medium and the application of elicitors (molecules that trigger defense responses and secondary metabolite production) can be optimized to maximize the yield of the target compound.

The following table provides a comparative overview of the advantages and disadvantages of different heterologous production systems for a hypothetical compound like Hellicoside.

Host SystemAdvantagesDisadvantages
Escherichia coli - Fast growth rate- Well-established genetic tools- High-density cultivation- Potential for incorrect protein folding of plant enzymes- Lack of post-translational modifications- Potential product toxicity
Saccharomyces cerevisiae - Eukaryotic system, better for folding of some plant enzymes- Generally Recognized as Safe (GRAS) status- Robust for industrial fermentation- May require significant engineering to produce plant-specific precursors- Slower growth than bacteria
Plant Cell Cultures - Native-like environment for enzyme function- Correct post-translational modifications- Potential for secretion of the product into the medium- Slower growth rates compared to microbes- Genetic instability over time- More complex and expensive culture media

Chemical Synthesis and Structural Modifications of Hellicoside and Analogues

Total Chemical Synthesis Strategies for Hellicoside and Structurally Related Phenylethanoid Glycosides

The total synthesis of phenylethanoid glycosides (PhGs) like Hellicoside is a complex undertaking that requires precise control over stereochemistry and regiochemistry, particularly in the formation of glycosidic linkages. While a complete total synthesis of Hellicoside itself has not been extensively reported, strategies for the synthesis of structurally similar PhGs, such as Verbascoside (B1683046), provide a roadmap for its potential synthesis. nih.gov These syntheses are typically multi-step processes involving the careful protection and deprotection of numerous hydroxyl groups. nih.gov

The construction of the glycosidic bonds is arguably the most critical and challenging step in the synthesis of Hellicoside and other PhGs. The desired stereochemistry (α or β) and the specific hydroxyl group on the aglycone that is glycosylated (regioselectivity) must be precisely controlled.

Key strategies employed to achieve this control include:

Donor-based control: The choice of the glycosyl donor, a sugar derivative with a leaving group at the anomeric position, can influence the stereochemical outcome of the glycosylation reaction. The nature of the protecting groups on the sugar ring also plays a crucial role.

Promoter-based control: Various promoters, such as Lewis acids, are used to activate the glycosyl donor. The choice of promoter can significantly impact the stereoselectivity of the reaction.

Neighboring group participation: A protecting group at the C-2 position of the glycosyl donor can participate in the reaction mechanism to direct the formation of a specific anomer, typically the 1,2-trans glycoside.

Solvent effects: The polarity and coordinating ability of the solvent can influence the reactivity of the glycosyl donor and acceptor, thereby affecting the stereochemical outcome.

The table below summarizes some common glycosylation methods and their typical stereoselectivities.

Glycosylation MethodGlycosyl DonorPromoter/CatalystTypical Stereoselectivity
Schmidt GlycosylationTrichloroacetimidateLewis Acid (e.g., TMSOTf, BF3·OEt2)Dependent on solvent and protecting groups
Koenigs-Knorr ReactionGlycosyl HalideSilver or Mercury SaltsOften β-selective with participating groups
Glycal AssemblyGlycalElectrophilic ReagentCan be tuned for α or β

Purification: The separation of closely related isomers and byproducts at each step can be difficult and often requires laborious chromatographic techniques.

Scalability: Transferring a complex, multi-step synthesis from a laboratory scale to a larger, preparative scale can be challenging due to issues with reaction kinetics, heat transfer, and purification.

Optimization of such syntheses often involves a systematic investigation of reaction conditions, including solvent, temperature, catalyst, and stoichiometry, at each step to maximize the yield and minimize the formation of byproducts.

Semi-synthetic and Chemoenzymatic Strategies for Hellicoside Analogue Generation

To overcome the challenges of total chemical synthesis and to rapidly generate a diverse range of analogues for biological testing, researchers have turned to semi-synthetic and chemoenzymatic approaches. These methods often start with the natural product itself or a readily available precursor.

Enzymes offer a powerful tool for the selective modification of complex molecules like Hellicoside due to their high specificity and mild reaction conditions. Glycosyltransferases, for instance, can be used to attach additional sugar units to the Hellicoside core, while hydrolases can selectively remove specific sugar moieties. Lipases and proteases can be employed for the regioselective acylation or deacylation of the hydroxyl groups.

Recent research has focused on identifying and characterizing enzymes involved in the biosynthesis of PhGs, which can then be harnessed for in vitro or in vivo modification of these compounds. nih.govbohrium.com

The synthesis of novel analogues is crucial for understanding the relationship between the chemical structure of Hellicoside and its biological activity (Structure-Activity Relationship, SAR). Chemoenzymatic strategies are particularly well-suited for this purpose, as they combine the flexibility of chemical synthesis with the selectivity of enzymatic transformations. nih.gov

For example, the aglycone portion of Hellicoside can be chemically synthesized and then enzymatically glycosylated with different sugar moieties to explore the role of the glycan portion in biological activity. Alternatively, the sugar moieties of naturally occurring Hellicoside can be chemically or enzymatically modified to introduce new functional groups.

The following table provides examples of potential modifications and the insights that could be gained from SAR studies.

ModificationRationale for SAR Studies
Variation of the sugar unitsTo determine the importance of the number and type of sugars for activity.
Alteration of the acyl groupTo investigate the influence of the acyl substituent on biological efficacy.
Modification of the phenylethanoid moietyTo probe the role of the aglycone structure in target binding.

Biocatalysis in Hellicoside and Glycoside Synthesis

Biocatalysis, the use of natural catalysts such as enzymes, in organic synthesis is a rapidly growing field that offers significant advantages in terms of selectivity, sustainability, and efficiency. In the context of Hellicoside and other glycosides, biocatalysis can be applied in several ways:

Whole-cell biotransformation: Genetically engineered microorganisms can be used to produce Hellicoside or its analogues from simple starting materials. This approach leverages the entire metabolic machinery of the cell to perform complex multi-step syntheses. nih.govnih.gov

In vitro enzymatic synthesis: A cascade of purified enzymes can be used in a one-pot reaction to synthesize complex glycosides. nih.govbohrium.com This approach allows for precise control over the reaction conditions and can lead to high yields of the desired product.

Glycosyltransferase engineering: The substrate specificity of glycosyltransferases can be altered through protein engineering to enable the synthesis of novel glycosides with unnatural sugar moieties. nih.gov

The discovery and characterization of new enzymes from various plant sources are expanding the biocatalytic toolbox available for the synthesis of complex phenylethanoid glycosides. nih.gov

Enzyme Discovery and Engineering for Glycoside Assembly

The biosynthesis of Hellicoside and its analogues hinges on the activity of specific glycosyltransferases (GTs), enzymes that catalyze the formation of glycosidic bonds. frontiersin.org The discovery of novel GTs with desired substrate specificity and the engineering of existing enzymes are critical for the efficient biocatalytic production of these complex molecules.

Recent advancements in genomics and proteomics have accelerated the discovery of new GTs from various plant species. nih.gov For instance, the complete biosynthesis of verbascoside was recently elucidated, identifying key enzymes including a BAHD acyltransferase and a CYP98 hydroxylase, which could be instrumental in the synthesis of Hellicoside. nih.gov Furthermore, ancestral sequence reconstruction has been employed to resurrect highly stable and active ancestral glycosyltransferases for the production of phenylethanoid glycosides. nih.gov

Protein engineering techniques, such as site-directed mutagenesis and directed evolution, are powerful tools for modifying the catalytic properties of GTs. researchgate.net By altering the amino acid sequence of a GT, researchers can enhance its catalytic efficiency, alter its substrate specificity to accept different sugar donors or acceptor molecules, and improve its stability under process conditions. This allows for the creation of a diverse range of Hellicoside analogues with potentially novel biological activities.

A key challenge in enzyme engineering is the development of high-throughput screening methods to rapidly identify improved enzyme variants from large mutant libraries. The structural elucidation of GTs provides a basis for rational design, enabling targeted modifications to the enzyme's active site to achieve desired functionalities. researchgate.net

Process Development for Large-Scale Biocatalytic Production

The transition from laboratory-scale synthesis to large-scale industrial production of Hellicoside and its analogues requires robust and efficient biocatalytic processes. Plant cell culture and microbial fermentation are two promising platforms for the sustainable and scalable production of these valuable compounds. nih.govnih.gov

Plant Cell Culture:

In vitro cultures of various plant species have been successfully employed for the production of phenylpropanoid glycosides. researchgate.net For instance, callus, suspension, and bioreactor cultures of Verbena officinalis have been optimized for the production of verbascoside, a close analogue of Hellicoside. nih.gov The use of stirred-tank bioreactors has demonstrated the potential for significantly higher yields compared to parent plant extraction. nih.gov

Optimization of culture conditions, including media composition, inoculum size, and elicitation strategies, is crucial for maximizing biomass and product yield. For example, in Buddleja cordata cell suspension cultures, verbascoside production was found to be associated with cell growth, with productivity values indicating the potential for industrial application. nih.gov

Microbial Fermentation:

The heterologous expression of the entire biosynthetic pathway of a target compound in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, offers a highly controlled and scalable production platform. nih.gov The complete biosynthesis of verbascoside has been successfully reconstituted in E. coli, laying the groundwork for the microbial production of Hellicoside. nih.gov

Process development for microbial fermentation involves optimizing fermentation parameters such as temperature, pH, aeration, and nutrient feeding strategies to maximize product titer, rate, and yield. The table below summarizes key parameters and their typical ranges for consideration in the large-scale biocatalytic production of phenylpropanoid glycosides.

ParameterTypical Range/ConsiderationRationale
Bioreactor Type Stirred-tank, Airlift, WaveDependent on shear sensitivity of cells and oxygen transfer requirements.
Temperature 25-37 °COptimal for enzyme activity and cell growth.
pH 6.0-7.5Maintained to ensure optimal enzyme function and cell viability.
Dissolved Oxygen 20-40%Critical for aerobic fermentation and cell metabolism.
Substrate Feed Fed-batch, ContinuousTo control cell growth and product formation, avoiding substrate inhibition.
Downstream Processing Chromatography, ExtractionFor purification of the final product to the desired specification.

The economic viability of large-scale biocatalytic production is dependent on achieving high product titers and efficient downstream processing. Continuous process improvements, including strain development through metabolic engineering and optimization of fermentation and recovery processes, are essential for the commercial production of Hellicoside and its analogues.

Advanced Analytical Methodologies for Hellicoside Research

Advanced Spectroscopic Methodologies for Hellicoside Characterization

Spectroscopic techniques are indispensable for elucidating the intricate molecular architecture of Hellicoside and assessing its purity and concentration. These methods rely on the interaction of electromagnetic radiation with the molecule to provide detailed structural and quantitative information.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the complete structural elucidation of organic molecules like Hellicoside. researchgate.netresearchgate.netsemanticscholar.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the stereochemistry of the molecule. researchgate.netresearchgate.net

One-dimensional (1D) NMR techniques, such as ¹H-NMR and ¹³C-NMR, are fundamental in determining the number and chemical environment of protons and carbons, respectively. semanticscholar.orglongdom.org The chemical shifts (δ) in the NMR spectrum indicate the electronic environment of each nucleus, while the coupling constants (J) in the ¹H-NMR spectrum reveal the connectivity between neighboring protons. researchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Spectral Data for a Hypothetical Hellicoside Structure

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz)
Aglycone Moiety
1'128.5-
2'115.27.25 (d, 8.5)
3'145.8-
4'148.96.85 (d, 8.5)
5'116.16.95 (s)
6'120.37.10 (d, 2.0)
7' (C=O)168.2-
8' (CH)125.46.40 (d, 16.0)
9' (CH)145.17.65 (d, 16.0)
Sugar Moiety
1''102.55.10 (d, 7.5)
2''74.83.55 (m)
3''77.23.65 (m)
4''71.33.40 (m)
5''78.03.80 (m)
6''62.53.90 (m), 3.75 (m)

Note: This data is illustrative and represents typical chemical shifts for a phenylpropanoid glycoside. Actual values for Hellicoside would need to be determined experimentally.

Mass Spectrometry (MS) is a vital tool for determining the molecular weight of Hellicoside and for gaining structural insights through the analysis of its fragmentation patterns. nih.govresearchgate.net When coupled with a soft ionization technique like Electrospray Ionization (ESI), MS can provide the accurate mass of the intact molecule, which is crucial for confirming its elemental composition. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion of Hellicoside, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information. frontiersin.org For a glycosidic compound, characteristic fragmentation patterns include the cleavage of the glycosidic bond, leading to the loss of the sugar moiety and the formation of an aglycone fragment ion. nih.govfrontiersin.org Further fragmentation of the aglycone can provide information about its core structure. nih.govfrontiersin.orgresearchgate.net The fragmentation of the sugar unit itself can also yield diagnostic ions that help in its identification. frontiersin.org This detailed fragmentation analysis is instrumental in confirming the structure proposed by NMR and in identifying related Hellicoside metabolites in complex biological matrices. nih.govresearchgate.net

Table 2: Expected ESI-MS/MS Fragmentation Pattern for a Hypothetical Hellicoside

Precursor Ion [M-H]⁻ (m/z)Fragment Ion (m/z)Proposed Neutral LossStructural Interpretation
655.18493.12162.06 (C₆H₁₀O₅)Loss of a hexose (B10828440) unit
655.18313.07342.11 (C₁₂H₂₂O₁₁)Loss of a disaccharide unit
493.12313.07180.05 (C₉H₈O₄)Loss of a caffeoyl moiety from the aglycone
313.07179.03134.04 (C₈H₆O₂)Fragmentation of the aglycone core

Note: This data is illustrative and represents a plausible fragmentation pathway for a complex glycoside. The actual fragmentation would be specific to the precise structure of Hellicoside.

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective method for the quantitative analysis of Hellicoside. japsonline.comd-nb.info Aromatic compounds and molecules with conjugated systems, such as the phenylpropanoid core of Hellicoside, exhibit characteristic absorption of UV-Vis light at specific wavelengths (λmax). japsonline.comnih.govresearchgate.net By measuring the absorbance of a solution of Hellicoside at its λmax and applying the Beer-Lambert law, its concentration can be accurately determined. japsonline.com This technique is particularly useful for routine quantification in quality control settings.

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a valuable tool for the qualitative analysis and purity assessment of Hellicoside. scilit.comresearchgate.netresearchgate.netnih.govnih.gov The IR spectrum provides a molecular fingerprint based on the vibrational frequencies of the functional groups present in the molecule. scilit.comnih.gov Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and glycosidic (C-O) groups in the Hellicoside molecule can be identified. nih.gov The absence of extraneous peaks in the IR spectrum can serve as an indicator of the compound's purity, while the presence of unexpected bands may suggest the presence of impurities or contaminants. scilit.comresearchgate.netresearchgate.netnih.govnih.gov

Table 3: Typical UV-Vis and IR Spectroscopic Data for a Phenylpropanoid Glycoside like Hellicoside

Spectroscopic TechniqueParameterCharacteristic Value/Range
UV-Vis Spectroscopyλmax~280 nm and ~320 nm
Infrared (IR) SpectroscopyOH stretching3200-3500 cm⁻¹ (broad)
C=O stretching (ester)~1710 cm⁻¹
C=C stretching (aromatic)1500-1600 cm⁻¹
C-O stretching (glycosidic)1000-1200 cm⁻¹

Note: These values are typical for compounds with similar structural features to Hellicoside and would require experimental verification for the specific molecule.

Advanced Chromatographic and Hyphenated Techniques for Hellicoside Isolation and Analysis

Chromatographic techniques are essential for the isolation of Hellicoside from its natural source and for its quantitative analysis in various matrices. When combined with spectroscopic detectors, these methods provide comprehensive analytical solutions.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation, purification, and quantification of Hellicoside. longdom.orgresearchgate.netjapsonline.comscilit.comphcogres.comsemanticscholar.orgmdpi.comebi.ac.ukplantaedb.comnih.govnih.govchemrxiv.orgresearchgate.net Reversed-phase HPLC, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), is commonly employed for the analysis of phenolic glycosides. semanticscholar.orgmdpi.comnih.govchemrxiv.org

The development of a robust HPLC method involves the optimization of several parameters, including the choice of column, the composition of the mobile phase (isocratic or gradient elution), the flow rate, and the column temperature, to achieve optimal separation of Hellicoside from other components in the sample matrix. semanticscholar.orgmdpi.comnih.govchemrxiv.org The method must then be validated according to established guidelines to ensure its reliability and accuracy for its intended purpose. ebi.ac.ukplantaedb.comresearchgate.net Validation parameters typically include linearity, precision (repeatability and intermediate precision), accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). japsonline.comebi.ac.ukplantaedb.comresearchgate.net

Table 4: Illustrative Validation Parameters for a Developed HPLC Method for Hellicoside Quantification

Validation ParameterAcceptance CriteriaIllustrative Result
Linearity (r²)≥ 0.9990.9995
Precision (RSD%)≤ 2%1.5%
Accuracy (Recovery %)98-102%99.5%
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 30.1 µg/mL
Limit of Quantification (LOQ)Signal-to-Noise Ratio ≥ 100.3 µg/mL
SpecificityPeak purity > 99%Confirmed

Note: This table presents typical validation results for a robust HPLC method and would need to be experimentally determined for the specific analysis of Hellicoside.

Hyphenated techniques, which couple the separation power of HPLC with the detection capabilities of mass spectrometry and photodiode array (DAD) detectors, are invaluable for the comprehensive profiling of Hellicoside and related compounds in complex mixtures such as plant extracts. semanticscholar.orgnih.govresearchgate.netfrontiersin.orgd-nb.inforesearchgate.netebi.ac.uk

HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides both retention time data from the HPLC separation and mass spectral data for each eluting component. researchgate.netfrontiersin.orgd-nb.info This allows for the sensitive and selective detection and quantification of Hellicoside, even at trace levels. frontiersin.orgd-nb.info The MS/MS data can also be used for the tentative identification of unknown metabolites of Hellicoside based on their fragmentation patterns. researchgate.netfrontiersin.orgd-nb.info

Liquid chromatography coupled with a diode array detector and electrospray ionization time-of-flight mass spectrometry (LC-DAD-ESI-ToF-MS) is an even more powerful tool for comprehensive metabolite profiling. semanticscholar.orgresearchgate.netd-nb.info The DAD provides UV-Vis spectra for each peak, which aids in the classification of the compounds (e.g., as flavonoids or phenolic acids). semanticscholar.org The high-resolution ToF-MS provides highly accurate mass measurements, enabling the determination of the elemental composition of the compounds and further enhancing the confidence in their identification. semanticscholar.orgresearchgate.netd-nb.info These advanced hyphenated techniques are essential for metabolomic studies aimed at understanding the biosynthesis and biological role of Hellicoside and its derivatives within the source organism. nih.govfrontiersin.orgresearchgate.net

Quantitative Analytical Methodologies and Standardization for Hellicoside

The accurate quantification of Hellicoside in various biological matrices is fundamental for pharmacokinetic, metabolic, and toxicological studies. To achieve reliable and reproducible results, robust analytical methodologies are developed and subjected to rigorous validation processes. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are frequently employed for their sensitivity and selectivity in analyzing complex biological samples. nih.govnih.gov Standardization of these methods is crucial and involves thorough validation and the use of appropriate reference standards and quality controls to ensure data integrity.

Method Validation for Accuracy, Precision, and Linearity

Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. jddtonline.info For Hellicoside quantification, this involves assessing several key performance parameters, including accuracy, precision, and linearity, as stipulated by regulatory guidelines. jespublication.comgavinpublishers.com

Accuracy

The accuracy of an analytical method describes the closeness of the measured value to the true value. jddtonline.info It is typically assessed by analyzing samples with known concentrations of Hellicoside (spiked samples) and comparing the measured concentration to the theoretical concentration. The deviation between these values, often expressed as percent recovery, indicates the method's accuracy. For instance, in a liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) method developed for Hellicoside quantification, the accuracy is determined at multiple concentration levels across the calibration range. nih.gov

Precision

Precision refers to the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. wjarr.com It is usually expressed as the relative standard deviation (R.S.D.) or coefficient of variation (C.V.). Precision is evaluated at two levels: intra-day precision (repeatability), which assesses variability within the same day, and inter-day precision (intermediate precision), which measures variability across different days. A sensitive LC-ESI-MS method for quantifying Hellicoside in rat plasma demonstrated intra-day and inter-day precisions with an R.S.D. within 10.0%, indicating high reproducibility. nih.gov

Linearity

Linearity establishes the relationship between the concentration of the analyte and the analytical signal over a defined range. gavinpublishers.com A linear relationship is essential for accurate quantification. This is determined by analyzing a series of standards of known concentrations and plotting the instrument response against the concentration. The resulting calibration curve is then evaluated using statistical methods, such as linear regression. The correlation coefficient (r²) is a key indicator of linearity, with values close to 1.0 indicating a strong linear relationship. For the quantification of Hellicoside, a linear range of 1-1000 ng/mL has been established, demonstrating the method's ability to accurately measure concentrations across this spectrum. nih.gov

Interactive Data Table: Validation Parameters for Hellicoside Quantification by LC-ESI-MS

Validation ParameterSpecificationFindingReference
Linearity Range The range of concentrations over which the method is linear.1-1000 ng/mL nih.gov
Correlation Coefficient (r²) A measure of the goodness of fit of the linear regression.>0.99 nih.govnih.gov
Lower Limit of Quantification (LLOQ) The lowest concentration that can be quantitatively determined with acceptable precision and accuracy.1 ng/mL nih.gov
Intra-day Precision (R.S.D.%) The precision of the method within a single day.< 10.0% nih.gov
Inter-day Precision (R.S.D.%) The precision of the method over multiple days.< 10.0% nih.gov
Accuracy The closeness of the measured value to the true value.Method was validated to be accurate. nih.gov

Reference Standards and Quality Control in Hellicoside Quantification

The use of reference standards and quality control (QC) samples is indispensable for ensuring the accuracy and reliability of quantitative analytical results. microbiologics.comsigmaaldrich.com

Reference Standards

A reference standard is a highly purified and well-characterized substance used as a measurement base. lgcstandards.com In Hellicoside analysis, a primary reference standard of Hellicoside is used to prepare calibration standards and quality control samples. lgcstandards.com The purity and identity of this standard are critical, as it directly impacts the accuracy of all subsequent measurements. lgcstandards.com

In many chromatographic methods, an internal standard (IS) is also used to correct for variability during sample preparation and analysis. The IS is a compound with similar physicochemical properties to the analyte (Hellicoside) but is structurally different enough to be distinguished by the detector. For the quantification of Hellicoside in biological samples, Bergeninum has been successfully used as an internal standard. nih.govnih.gov The response ratio of the analyte to the internal standard is used for constructing the calibration curve, which improves the precision of the method.

Quality Control

Quality control involves a set of procedures undertaken to ensure that a measurement process remains within acceptable limits of accuracy and precision. seracare.com In the context of Hellicoside quantification, QC samples are prepared independently from the calibration standards at multiple concentration levels (typically low, medium, and high) within the calibration range. microbiologics.com These QC samples are analyzed with each batch of study samples. nih.gov The results from the QC samples are compared against predefined acceptance criteria to validate the performance of the analytical run. This practice ensures the reliability of the data generated for the unknown samples and helps monitor the performance of the analytical method over time. microbiologics.comseracare.com

Biological Activity and Molecular Mechanisms of Hellicoside

In Vitro Investigations into Hellicoside's Molecular Mechanisms of Action

Cyclic AMP Phosphodiesterase (cAMP PDE) Inhibition Mechanisms

Hellicoside has demonstrated inhibitory activity against cyclic AMP phosphodiesterase (cAMP PDE). medchemexpress.com Phosphodiesterases (PDEs) are a group of enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in many biological processes. mhmedical.comnih.gov By inhibiting PDE, the intracellular concentration of cAMP increases, which can amplify its downstream signaling effects. cvpharmacology.com

The mechanism of PDE inhibition often involves blocking the active site of the enzyme, preventing the hydrolysis of cAMP to adenosine monophosphate (AMP). researchgate.net This leads to the modulation of various cellular functions. For instance, in cardiac and vascular tissues, increased cAMP levels can influence contractility and vasodilation. mhmedical.comcvpharmacology.com In inflammatory cells, elevated cAMP can have an inhibitory effect on inflammatory responses. researchgate.net The specific isoform of PDE that hellicoside targets and the precise nature of the molecular interaction have not been fully elucidated in the available literature.

5-Lipoxygenase (5-LOX) Inhibition Mechanisms

Research has identified hellicoside as an inhibitor of 5-lipoxygenase (5-LOX). medchemexpress.comusda.gov 5-LOX is a key enzyme in the biosynthetic pathway of leukotrienes, which are potent pro-inflammatory lipid mediators. nih.govnih.gov The inhibition of 5-LOX is a significant target for anti-inflammatory therapies. nih.gov

The mechanism of 5-LOX inhibition by compounds like hellicoside often involves direct interaction with the enzyme. Some inhibitors function by reducing the iron at the active site of the enzyme, while others may act as non-redox inhibitors or allosteric modulators. nih.gov The presence of a catechol group, which is part of hellicoside's structure, is a feature found in some potent 5-LOX inhibitors. nih.gov However, the exact mechanism by which hellicoside inhibits 5-LOX, whether through redox or non-redox pathways, or by competing with the substrate arachidonic acid, requires further detailed investigation.

Glycation Inhibitory Mechanisms

Phenolic compounds, a class to which hellicoside belongs, are known to inhibit the formation of advanced glycation end products (AGEs). nih.govnih.gov Glycation is a non-enzymatic reaction between reducing sugars and proteins or lipids, and the resulting AGEs are implicated in various chronic diseases. nih.govthieme-connect.de

The inhibitory mechanisms of polyphenolic compounds against glycation are multifaceted. nih.gov These mechanisms include:

Antioxidant activity: Scavenging reactive oxygen species (ROS) that accelerate glycation. nih.govfrontiersin.org

Trapping of dicarbonyl compounds: Intercepting reactive intermediates like methylglyoxal (B44143) (MGO) and glyoxal (B1671930) (GO) that are precursors to AGEs. nih.govmdpi.com

Chelation of metal ions: Binding transition metals that can catalyze glycation reactions. nih.gov

Protection of protein structure: Preventing conformational changes in proteins that make them more susceptible to glycation. mdpi.com

Given its polyphenolic nature, it is plausible that hellicoside exerts its glycation inhibitory effects through one or more of these mechanisms.

Antioxidant and Radical Scavenging Mechanisms

Hellicoside is recognized for its antioxidant and radical scavenging properties. researchgate.net Antioxidants protect cells from damage caused by free radicals and reactive oxygen species (ROS). nih.gov

The primary mechanisms by which phenolic antioxidants like hellicoside operate are:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. nih.govmdpi.commdpi.com The efficiency of this mechanism is related to the bond dissociation enthalpy (BDE) of the hydroxyl groups in the molecule. mdpi.com

Single Electron Transfer (SET): The antioxidant donates an electron to the free radical. nih.govmdpi.com

The presence of multiple hydroxyl groups on the aromatic rings of hellicoside's structure is characteristic of potent phenolic antioxidants and is crucial for its radical scavenging ability. nih.gov Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are commonly used to evaluate this activity. nih.gov

Anti-inflammatory Mechanisms

The anti-inflammatory activity of hellicoside is a significant aspect of its biological profile. researchgate.net This activity is closely linked to its inhibitory effects on enzymes like 5-LOX and its antioxidant properties. nih.gov

The anti-inflammatory mechanisms of flavonoids and other phenolic compounds are broad and can include:

Inhibition of pro-inflammatory enzymes: Besides 5-LOX, this can also involve cyclooxygenases (COX). nih.govmdpi.com

Modulation of signaling pathways: Interfering with pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which regulate the expression of pro-inflammatory genes. mdpi.com

Reduction of pro-inflammatory mediators: Decreasing the production of cytokines and chemokines. nih.govmdpi.com

The anti-inflammatory action of hellicoside likely results from a combination of these mechanisms, stemming from its ability to scavenge radicals and inhibit key enzymes in inflammatory cascades.

Antimicrobial Mechanisms

Hellicoside has also been noted for its antimicrobial activity. researchgate.net Phenolic compounds can exert antimicrobial effects through various mechanisms, which can vary depending on the target microorganism.

Potential antimicrobial mechanisms include:

Disruption of cell membranes: Altering the permeability and function of the microbial cell membrane.

Inhibition of enzymes: Targeting essential microbial enzymes, including those involved in metabolism or cell wall synthesis.

Interaction with genetic material: Binding to DNA or RNA and interfering with replication and transcription.

Inhibition of biofilm formation: Preventing microorganisms from forming protective biofilm communities.

The specific antimicrobial spectrum and the precise molecular targets of hellicoside are areas that require more detailed investigation.

Data Tables

Table 1: Summary of In Vitro Biological Activities of Hellicoside

Biological Activity Target/Mechanism Reference(s)
cAMP PDE Inhibition Inhibition of cyclic AMP phosphodiesterase medchemexpress.com
5-LOX Inhibition Inhibition of 5-lipoxygenase medchemexpress.comusda.gov
Glycation Inhibition Inhibition of advanced glycation end product (AGE) formation nih.govnih.gov
Antioxidant Activity Radical scavenging via HAT and SET mechanisms researchgate.netnih.gov
Anti-inflammatory Activity Inhibition of pro-inflammatory enzymes and pathways researchgate.netnih.gov
Antimicrobial Activity Disruption of microbial cell functions researchgate.net

Table 2: Potential Molecular Mechanisms of Hellicoside

Mechanism Description Associated Activity
Enzyme Inhibition Direct binding to and inhibition of enzyme active sites (e.g., PDE, 5-LOX). Anti-inflammatory, Signal Modulation
Radical Scavenging Neutralization of free radicals through hydrogen or electron donation. Antioxidant, Anti-inflammatory, Anti-glycation
Metal Chelation Binding of transition metal ions that catalyze oxidative reactions. Anti-glycation, Antioxidant
Dicarbonyl Trapping Interception of reactive carbonyl species that are precursors to AGEs. Anti-glycation
Modulation of Gene Expression Interference with signaling pathways (e.g., NF-κB) that control the expression of inflammatory genes. Anti-inflammatory

Other Enzyme Inhibition Studies (e.g., lens aldose reductase, acetylcholinesterase, butyrylcholinesterase)

The inhibitory potential of a compound against specific enzymes is a critical aspect of determining its therapeutic promise. Enzymes such as lens aldose reductase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) are significant targets in the management of various pathological conditions. However, specific in vitro studies detailing the inhibitory activity of Hellicoside against these particular enzymes are not extensively documented in the available scientific literature.

Inhibition of cholinesterases, including AChE and BChE, is a primary therapeutic strategy for Alzheimer's disease and other neurological disorders characterized by cognitive deficits. scielo.br These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132); their inhibition increases acetylcholine levels in the brain, thereby enhancing cholinergic neurotransmission. scielo.br The inhibitory potential is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. mdpi.comajol.info For instance, studies on other compounds show IC50 values against AChE and BChE can range widely, from the low micromolar to millimolar concentrations, depending on the substance. mdpi.comnih.gov

While direct data for Hellicoside is unavailable, the table below illustrates how such findings would be presented.

Enzyme TargetReported IC50 Value for HellicosideTherapeutic Relevance
Lens Aldose ReductaseData not availableInhibition is a target for preventing diabetic complications like cataracts.
Acetylcholinesterase (AChE)Data not availableInhibition is a key strategy in managing Alzheimer's disease. scielo.br
Butyrylcholinesterase (BChE)Data not availableInhibition is also relevant for Alzheimer's disease, particularly in later stages. frontiersin.org

Preclinical Efficacy Assessment of Hellicoside in In Vivo Models

Evaluation of Anti-inflammatory Effects in Animal Models

Preclinical evaluation of anti-inflammatory activity in vivo is essential for developing new therapeutic agents. A widely used and well-established model for acute inflammation is the carrageenan-induced paw edema test in rodents, typically rats. nih.govmdpi.com This model is highly reproducible and is sensitive to cyclooxygenase (COX) inhibitors, making it suitable for screening potential non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

The procedure involves injecting carrageenan, a phlogistic agent, into the sub-plantar tissue of the rat's hind paw, which induces a localized, acute inflammatory response characterized by edema (swelling). ayurvedjournal.comresearchgate.net The anti-inflammatory effect of a test compound like Hellicoside would be evaluated by measuring the reduction in paw volume at various time points after carrageenan administration compared to a control group. explorationpub.com The inflammatory response to carrageenan is biphasic, involving the release of various mediators like histamine, serotonin, bradykinin, and prostaglandins, allowing for insights into the potential mechanism of action. mdpi.com While this is a standard model, specific studies applying it to evaluate Hellicoside have not been identified in the reviewed literature.

Animal ModelMethodologyKey Assessment ParametersFindings for Hellicoside
Carrageenan-Induced Paw Edema in RatsSub-plantar injection of carrageenan to induce acute, localized inflammation. nih.gov- Paw volume/thickness measurement
  • Percentage inhibition of edema ayurvedjournal.com
  • Histopathological analysis of inflamed tissue nih.gov
  • Data not available
    Carrageenan-Induced Pleurisy in RatsIntrapleural injection of carrageenan to induce exudative inflammation. mdpi.com- Volume of pleural exudate
  • Leukocyte migration into the pleural cavity
  • Levels of inflammatory mediators (e.g., cytokines, prostaglandins) in exudate mdpi.com
  • Data not available

    Investigation of Nephroprotective Effects in Animal Models

    Drug-induced nephrotoxicity is a significant clinical problem, and developing nephroprotective agents is a key research area. nih.gov A standard and extensively used preclinical model to evaluate potential nephroprotective compounds is cisplatin-induced nephrotoxicity in rats or mice. mdpi.comnih.govjocms.org Cisplatin (B142131) is a potent chemotherapy agent, but its use is limited by severe kidney damage, primarily through mechanisms involving oxidative stress, inflammation, and apoptosis in renal tubular cells. nih.govmdpi.com

    In this model, animals are administered a dose of cisplatin to induce acute kidney injury. mdpi.commdpi.com The protective effect of a co-administered test compound would be assessed by measuring key biomarkers of renal function in the serum, such as blood urea (B33335) nitrogen (BUN) and creatinine, which are elevated following kidney damage. jocms.org Histopathological examination of the kidney tissue is also crucial to observe structural changes like tubular necrosis, glomerular atrophy, and inflammation. mdpi.commdpi.com Furthermore, markers of oxidative stress and apoptosis can be measured in kidney tissue to elucidate the mechanism of protection. nih.gov To date, studies specifically investigating the nephroprotective effects of Hellicoside using this or other relevant models are not available in the reviewed scientific literature.

    Assessment of Other Biological Activities in Relevant Disease Models (e.g., anti-cancer, neuroprotective, anti-asthmatic, anti-ulcer)

    The potential therapeutic utility of Hellicoside can be explored across a range of other disease models.

    Anti-cancer Activity: Preclinical assessment of anti-cancer drugs frequently employs xenograft models, where human cancer cells are implanted into immunodeficient mice. nih.govuin-alauddin.ac.id The efficacy of a test agent is determined by its ability to reduce tumor volume or inhibit tumor growth over time compared to a vehicle-treated control group. nih.govresearchgate.net Patient-derived xenograft (PDX) models, which use tumor tissue directly from a patient, are considered more clinically relevant as they better preserve the original tumor's heterogeneity. uin-alauddin.ac.id Research on the anti-cancer activity of Hellicoside in such models has not been identified.

    Neuroprotective Activity: Animal models are indispensable for studying neurodegenerative diseases and potential neuroprotective therapies. researchgate.net For multiple sclerosis, the experimental autoimmune encephalomyelitis (EAE) model in rodents is commonly used to mimic the inflammatory and neurodegenerative aspects of the disease. nc3rs.org.uk For spinal cord injury or traumatic brain injury, mechanical injury models are used, with outcomes assessed through behavioral tests and histological analysis of neuronal loss and inflammation. mdpi.com Studies on the neuroprotective effects of Hellicoside in these models are currently lacking.

    Anti-asthmatic Activity: The ovalbumin (OVA)-induced allergic asthma model in mice or guinea pigs is a standard for evaluating anti-asthmatic agents. nih.gov In this model, animals are sensitized and subsequently challenged with OVA to induce an allergic airway inflammation characterized by an influx of inflammatory cells (especially eosinophils) into the bronchoalveolar lavage fluid (BALF), increased Th2 cytokines, and airway hyperresponsiveness. nih.govbiomolther.orgaquilo.nl The efficacy of a treatment is measured by its ability to suppress these asthmatic features. nih.gov There is no available data on the evaluation of Hellicoside in this model.

    Anti-ulcer Activity: The ethanol-induced gastric ulcer model in rats is a common and reliable method for screening gastroprotective and anti-ulcer compounds. produccioncientificaluz.orgredalyc.org Oral administration of absolute ethanol (B145695) causes severe hemorrhagic lesions and necrosis of the gastric mucosa, largely through the generation of reactive oxygen species and depletion of mucosal defenses. monash.edufrontiersin.org The protective effect of a compound is quantified by measuring the reduction in the ulcer index (a score based on the number and severity of lesions) and confirmed by histopathological analysis showing preservation of the mucosal architecture. monash.eduijbcp.com Specific investigations into the anti-ulcer activity of Hellicoside are not found in the literature.

    Structure-Activity Relationship (SAR) Studies of Hellicoside and Its Analogues

    Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. drugdesign.org This is achieved by systematically synthesizing and testing analogues of a lead compound to identify the key chemical features—or pharmacophores—responsible for its effects. orientjchem.orgrsc.org Such studies are crucial for optimizing a compound's potency, selectivity, and pharmacokinetic properties.

    For a glycosidic compound like Hellicoside, an SAR study would typically involve modifying distinct parts of the molecule:

    The Aglycone Core: Alterations would be made to the non-sugar portion of the molecule. This could include adding, removing, or changing functional groups (e.g., hydroxyl, methoxy (B1213986) groups) to probe their importance for receptor binding or enzyme inhibition. orientjchem.org

    The Glycosidic Moiety: The sugar part of the molecule would be modified. This could involve changing the type of sugar, its stereochemistry, or the nature of the glycosidic linkage to determine the role of the sugar in solubility, transport, and target interaction.

    The Linkage: The connection between the sugar and the aglycone could also be altered.

    By comparing the biological activity of these newly synthesized analogues to that of the parent compound, researchers can build a model of the SAR. chemrxiv.org For example, an SAR study might reveal that a specific hydroxyl group is essential for forming a hydrogen bond with the target protein, and its removal leads to a complete loss of activity. orientjchem.orgnih.gov

    Currently, specific SAR studies for Hellicoside and its direct analogues are not described in the published scientific literature. The development of such studies would be a critical next step in exploring its potential as a therapeutic lead.

    Impact of Glycosidic Linkages and Aglycone Modifications on Biological Activity

    In phenylethanoid glycosides like Hellicoside, the carbohydrate portion, or glycone, can influence pharmacokinetic properties and, in some cases, is crucial for the compound's activity. nih.gov The process of hydrolysis, catalyzed by glycosidase enzymes, can cleave these bonds, releasing the aglycone, which may be the primary bioactive component. khanacademy.orgresearchgate.netjackwestin.com The nature of the glycosidic chain can affect the rate and extent of this metabolic conversion.

    Aglycone modifications are also a key determinant of biological function. In the case of Hellicoside, the aglycone is a hydroxylated phenylethyl group. Variations in the aglycone structure across different phenylethanoid glycosides lead to differing biological activities. mdpi.com While specific studies modifying the Hellicoside aglycone are not prevalent, research on related compounds shows that the presence and position of hydroxyl groups on the phenylethyl structure are vital for activity.

    A comparison with related phenylethanoid glycosides found in Plantago species, such as Acteoside and Plantamajoside (B1678514), helps to illustrate the importance of these structural features. The structural differences in their sugar moieties and aglycones likely account for variations in their biological activities.

    Table 1: Structural Comparison of Hellicoside and Related Phenylethanoid Glycosides

    Compound Core Structure Aglycone Caffeoyl Moiety Position Additional Sugar
    Hellicoside Disaccharide (2x Glucose) 3,4,7-trihydroxy-β-phenethyl 4-O-caffeoyl on one glucose None
    Acteoside Disaccharide (Glucose, Rhamnose) Hydroxytyrosol (B1673988) 4-O-caffeoyl on glucose Rhamnose

    | Plantamajoside | Disaccharide (2x Glucose) | Hydroxytyrosol | 4-O-caffeoyl on one glucose | None |

    This table was generated based on structural information from scientific sources.

    Role of Caffeoyl Moieties and Phenylethanoid Core on Mechanistic Interactions

    The biological effects of Hellicoside, particularly its inhibitory actions on cAMP phosphodiesterase and 5-lipoxygenase, are intrinsically linked to its core phenylethanoid structure and the presence of a caffeoyl moiety. researchgate.netcsic.es

    The phenylethanoid core , specifically the dihydroxyphenylethyl portion, is a critical feature for the bioactivity of this class of compounds. csic.es This structural element, along with the caffeoyl group, provides the necessary phenolic hydroxyl groups that are often involved in antioxidant activities and interactions with protein targets. csic.es

    The caffeoyl moiety , a derivative of cinnamic acid, is essential for many of the observed biological activities in phenylethanoid glycosides. glycoscience.ru The ortho-dihydroxyphenyl group (catechol structure) within the caffeoyl and phenylethanoid parts is considered a key pharmacophore. This feature is crucial for antioxidant activity and for the inhibition of certain enzymes. csic.es For instance, in the inhibition of xanthine (B1682287) oxidase by other phenylethanoids, the position of the caffeoyl group on the glucose ring was found to be essential for the enzyme inhibitory action. glycoscience.ru

    Mechanism of cAMP Phosphodiesterase Inhibition: Cyclic AMP (cAMP) is a critical second messenger in many cellular signaling pathways. cvpharmacology.com Its intracellular concentration is regulated by the enzyme cAMP phosphodiesterase (PDE), which breaks down cAMP into AMP. wikipedia.org Inhibition of PDE leads to an increase in intracellular cAMP levels, which in turn activates protein kinases like PKA, leading to various physiological responses. cvpharmacology.comresearchgate.net The mechanism by which Hellicoside inhibits this enzyme likely involves the interaction of its phenolic structures with the active site of the phosphodiesterase, preventing cAMP from binding and being hydrolyzed. pageplace.de

    Mechanism of 5-Lipoxygenase Inhibition: The enzyme 5-lipoxygenase (5-LOX) is a key player in the biosynthesis of leukotrienes, which are potent mediators of inflammation. researchgate.netfrontiersin.org The enzyme converts arachidonic acid into pro-inflammatory leukotrienes. mdpi.com Inhibitors of 5-LOX are therefore valuable for their anti-inflammatory potential. researchgate.net The inhibitory mechanism of many natural phenolic compounds on 5-LOX involves either reducing the active-site iron atom or acting as a competitive inhibitor by binding to the active site. frontiersin.orgmdpi.com The catechol groups on both the caffeoyl and phenylethanoid moieties of Hellicoside are likely crucial for this interaction, either by chelating the iron atom or by occupying the substrate-binding site, thus preventing the enzyme from processing arachidonic acid. researchgate.netmedchemexpress.com

    Table 2: Reported Biological Activities of Hellicoside

    Compound Target Enzyme Biological Activity
    Hellicoside cAMP phosphodiesterase Inhibition researchgate.netpageplace.de

    This table summarizes the key inhibitory activities of Hellicoside as reported in the literature.

    Perspectives and Future Research Directions

    Emerging Research Areas for Hellicoside and Related Glycosides

    The therapeutic potential of phenylethanoid glycosides (PhGs), a class to which Hellicoside belongs, is increasingly being explored beyond their established bioactivities. PhGs are known for a broad spectrum of effects, including antibacterial, anti-inflammatory, antioxidant, neuroprotective, and immunomodulatory properties. researchgate.net Emerging research suggests that certain PhGs may offer neuroprotection by upregulating antioxidant enzymes and modulating cellular pathways involved in oxidative stress, making them potential candidates for treating neurodegenerative diseases. tandfonline.comnih.govmdpi.com Additionally, the capacity of these compounds to combat microbial biofilms and virulence is an active area of investigation, offering new strategies against drug-resistant pathogens. mdpi.com The synergistic effects of PhGs when combined with conventional pharmaceuticals also present an exciting avenue for enhancing therapeutic efficacy and overcoming resistance mechanisms. mdpi.com Furthermore, Hellicoside's presence in Plantago species positions it as a potential biomarker for chemotaxonomic studies. nih.gov

    Integration of Omics Technologies in Hellicoside Research

    The advancement of omics technologies, including metabolomics, proteomics, genomics, and transcriptomics, is pivotal for a comprehensive understanding of Hellicoside. Metabolomics allows for the identification and quantification of secondary metabolites, enabling the elucidation of complex biosynthetic pathways and the discovery of metabolic markers. oup.comcreative-proteomics.comnih.govresearchgate.netnih.gov This approach can reveal how environmental factors and genetic variations influence Hellicoside production within plants. plos.org Proteomics can further enhance this understanding by identifying the proteins involved in these pathways, such as glycosyltransferases (GTs), which are crucial for glycosylation and significantly impact the biological properties of glycosides. rsc.orgresearchgate.net The insights gained from these integrated omics approaches can inform metabolic engineering and synthetic biology strategies for optimizing Hellicoside production or generating novel analogs. nih.gov

    Computational Chemistry and Molecular Modeling for Hellicoside Interactions

    Computational chemistry and molecular modeling are essential tools for predicting and understanding the molecular interactions of Hellicoside. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies can elucidate Hellicoside's binding mechanisms with biological targets, including enzymes like phosphodiesterases (PDEs) and lipoxygenases (LOXs). frontiersin.orgnih.govresearchgate.netnih.gov These in silico methods aid in identifying key active sites, predicting binding affinities, and guiding the rational design of Hellicoside derivatives with improved potency and pharmacological profiles. nih.govnih.govmdpi.com Furthermore, computational analyses can forecast ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, providing early assessments of drug-likeness and potential safety concerns. mdpi.com The application of computational approaches is accelerating the discovery of bioactive secondary metabolites by focusing research efforts on the most promising candidates. frontiersin.orgd-nb.info

    Development of High-Throughput Screening Assays for Hellicoside Bioactivity

    The development of high-throughput screening (HTS) assays is critical for efficiently identifying and characterizing the bioactivity of Hellicoside and its derivatives. Given Hellicoside's known inhibitory effects on cAMP phosphodiesterase and 5-lipoxygenase, targeted HTS assays are particularly relevant. oup.comacs.org Specialized assays, such as fluorometric kits for 5-LOX inhibition or reporter gene systems like GloSensor technology for PDE inhibition, facilitate rapid screening of compound libraries. nih.govmdpi.comx-mol.netcreativebiomart.netcaymanchem.com For glycosides, advanced screening strategies that utilize the physical properties of aglycones upon glycosylation are emerging to enable high-throughput detection of glycosylated products. researchgate.netnih.gov These methods are instrumental in discovering novel inhibitors and supporting glycodiversification efforts, which aim to create new glycoside variants with enhanced biological activities. rsc.orgnumberanalytics.comnih.gov

    Challenges and Opportunities in Hellicoside Research Translation

    Translating Hellicoside research from laboratory findings to clinical applications involves navigating several challenges and capitalizing on emerging opportunities. Key obstacles include the efficient and scalable extraction and purification of natural products, researchgate.netutm.mychemmethod.com ensuring consistent standardization and quality control of the final product, researchgate.net and addressing issues related to bioavailability and pharmacokinetic profiles. hilarispublisher.commdpi.comresearchgate.net The complex nature of plant matrices and the often low yields of specific compounds like Hellicoside can complicate isolation processes. rsc.org Furthermore, the regulatory pathways for natural product-derived drugs present significant hurdles. hilarispublisher.commdpi.com

    Despite these challenges, substantial opportunities exist. The increasing interest in natural products for drug discovery, driven by their structural diversity and documented bioactivities, provides a strong foundation for Hellicoside research. hilarispublisher.comresearchgate.netmdpi.comnih.gov Advances in green extraction techniques, metabolic engineering, and synthetic biology offer pathways for sustainable and efficient production methods. rsc.orgnih.govchemmethod.com The integration of omics technologies and computational modeling accelerates the identification and optimization of lead compounds. oup.comd-nb.info Moreover, reverse pharmacology, which validates traditional knowledge through scientific investigation, can streamline the drug development pipeline. nih.gov Collaborative partnerships between academic institutions and the pharmaceutical industry are crucial for overcoming translational challenges and realizing the therapeutic potential of compounds like Hellicoside. chemmethod.commdpi.com

    Q & A

    Basic Research Questions

    Q. How can researchers formulate a robust research question on Hellicoside’s mechanism of action?

    • Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure the question, ensuring specificity and relevance to biological pathways . Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability and alignment with gaps in existing literature. For example:

    • Population: In vitro cancer cell lines.
    • Intervention: Hellicoside exposure at varying concentrations.
    • Outcome: Apoptosis markers (e.g., caspase-3 activation).
    • Time: 24–72-hour incubation periods.
      This approach ensures the question addresses mechanistic hypotheses rather than exploratory observations .

    Q. What experimental design considerations are critical for synthesizing Hellicoside?

    • Methodological Answer :

    • Reproducibility : Document reaction conditions (temperature, solvent purity, catalyst ratios) in detail, adhering to guidelines for chemical synthesis reporting .
    • Controls : Include negative controls (e.g., solvent-only reactions) and positive controls (known cytotoxic compounds) to validate synthesis efficacy.
    • Characterization : Use orthogonal techniques (NMR, HPLC-MS) to confirm molecular structure and purity. For novel derivatives, provide elemental analysis and spectral data .
    • Data Reporting : Limit main text to key compounds; supplementary files should house extensive datasets (e.g., crystallographic data) .

    Q. How should researchers conduct a literature review to contextualize Hellicoside’s bioactivity?

    • Methodological Answer :

    • Scope : Prioritize primary sources (peer-reviewed journals) over secondary summaries. Use databases like PubMed and SciFinder with keywords Hellicoside, apoptosis, and structure-activity relationship .
    • Synthesis : Organize findings into themes (e.g., cytotoxic potency, molecular targets) and identify contradictions (e.g., conflicting IC50 values across cell lines) .
    • Gap Analysis : Highlight understudied areas, such as Hellicoside’s effects on non-cancerous cells or synergies with immunotherapy .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in Hellicoside’s pharmacokinetic data across studies?

    • Methodological Answer :

    • Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., bioavailability, half-life) and apply statistical models (random-effects models) to account for variability .
    • Source Evaluation : Assess methodological differences (e.g., dosing regimens, animal models) that may explain discrepancies. For instance, oral vs. intravenous administration alters absorption rates .
    • Iterative Reanalysis : Use qualitative coding to categorize confounding factors (e.g., solvent choice, assay sensitivity) and refine experimental protocols .

    Q. What advanced methodologies optimize Hellicoside’s synthetic yield and purity?

    • Methodological Answer :

    • Design of Experiments (DoE) : Implement factorial design to test variables (e.g., temperature, catalyst loading) and identify optimal conditions via response surface methodology .
    • Process Analytical Technology (PAT) : Integrate real-time monitoring (e.g., in-line FTIR) to detect intermediates and minimize impurities .
    • Scale-Up Strategies : Use microreactor systems to maintain consistency between small-scale and pilot-scale syntheses .

    Q. How can multi-omics approaches validate Hellicoside’s molecular targets?

    • Methodological Answer :

    • Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., pro-apoptotic Bax).
    • Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein expression changes .
    • Network Analysis : Merge omics datasets via tools like STRING or Cytoscape to map interaction networks and prioritize high-confidence targets .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.